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Compound of Interest

Compound Name:
N-(2-Chloroethyl)-N-

methyldodecanamide

CAS No.: 84803-68-9

Cat. No.: B12651413

Get Quote

Part 1: Executive Summary & Chemical Identity
N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) represents a unique class of

lipophilic amides. Structurally, it consists of a C12 fatty acid tail (lauric acid derivative) linked to

an N-methyl-N-chloroethyl moiety.

Unlike classical nitrogen mustards where the nitrogen is basic, the nitrogen here is amidic. The

lone pair delocalization into the carbonyl reduces the direct formation of reactive aziridinium

ions, rendering the molecule relatively stable under neutral conditions. However, upon

enzymatic hydrolysis (e.g., by amidases), it may release N-(2-chloroethyl)-N-methylamine, a

reactive alkylating agent.

Key Applications:

Prodrug Design: Delivery of reactive amines to intracellular targets.

Enzyme Probes: Substrate mimics for Fatty Acid Amide Hydrolase (FAAH) or N-

Acylethanolamine Acid Amidase (NAAA).
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Lipid Mimetics: Investigation of membrane intercalation and non-specific binding.

Chemical Profile
Property Value

Implication for In Vitro
Studies

Formula C₁₅H₃₀ClNO
Requires mass spectrometry

(MS) monitoring (M+H ~276).

MW 275.86 g/mol
Standard molar calculations

apply.

LogP ~4.95

High Lipophilicity. High risk of

non-specific binding to

plastics/BSA.

Solubility Low in water

Requires DMSO/Ethanol

stocks; avoid aqueous serial

dilutions without carrier.

Reactivity Latent Electrophile
Stable at pH 7.4; potential

alkylator upon hydrolysis.

Part 2: Experimental Design Strategy
Vehicle & Handling
Due to the high LogP (4.95), this compound will precipitate in aqueous media if not handled

correctly.

Stock Solution: Prepare 10 mM or 20 mM stocks in 100% DMSO. Store at -20°C. Avoid

freeze-thaw cycles to prevent hydrolysis.

Assay Buffer: Use buffers containing 0.01% Triton X-100 or 0.1% Fatty Acid-Free BSA to

maintain solubility during dilution.

Plastics: Use Low-Binding polypropylene plates. Polystyrene absorbs lipophilic amides,

leading to false negatives in inhibition assays.
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The "Latent Toxicity" Hypothesis
The core scientific question for this compound is its mechanism of action. Does it act as a

whole molecule, or does it degrade to a toxin?

Hypothesis: The amide bond shields the chloroethyl group. Amidase activity releases the

amine, which cyclizes to an aziridinium ion, alkylating DNA or proteins.

Validation: We must compare toxicity in amidase-competent vs. amidase-deficient cell lines.

Part 3: Key In Vitro Protocols
Protocol A: Hydrolytic Stability & Reactivity Profiling
Objective: Determine if the compound spontaneously degrades or reacts with biological

nucleophiles.

Materials:

Phosphate Buffer (PBS, pH 7.4).

Glutathione (GSH) solution (10 mM).

Rat Liver Microsomes (RLM) or Recombinant FAAH (optional).

LC-MS/MS.

Workflow:

Spontaneous Hydrolysis: Incubate 1 µM compound in PBS at 37°C for 0, 1, 4, and 24 hours.

GSH Trapping (Chemical Reactivity): Incubate 10 µM compound + 5 mM GSH in PBS.

Rationale: If the chloride is directly displaceable, a GSH-adduct will form. If the amide is

stable, no adduct will form.

Enzymatic Hydrolysis: Incubate 1 µM compound with RLM (0.5 mg/mL protein) + NADPH.
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Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze

supernatant by LC-MS/MS.

Data Interpretation:

Stable in PBS: Confirms compound is not a direct alkylator.

Loss in RLM: Indicates metabolic clearance (likely amide hydrolysis or hydroxylation).

GSH Adduct: If observed only in RLM, confirms "bioactivation" to a reactive species.

Protocol B: Cellular Cytotoxicity (Mechanism-Based)
Objective: Assess toxicity and dependence on intracellular processing.

Cell Lines:

HepG2 (High metabolic activity).

Hek293 (Low metabolic activity).

Steps:

Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

Prepare 2x serial dilutions of N-(2-Chloroethyl)-N-methyldodecanamide in media (Max

0.5% DMSO).

Range: 100 µM down to 0.1 µM.

Treatment: Add compound to cells. Incubate for 48 hours.

Note: 48h is required for latent alkylating agents to manifest DNA damage toxicity.

Readout: ATP-based cell viability assay (e.g., CellTiter-Glo).

Control: Treat parallel wells with URB597 (FAAH inhibitor) or N-acylethanolamine

(competitor) to see if toxicity is rescued by blocking hydrolysis.
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Protocol C: HPLC-MS Quantification (Methodology)
Based on SIELC Technologies approach for lipophilic amides.

Column: Newcrom R1 (Reverse Phase, mixed-mode).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 50% B to 100% B over 10 minutes.

Detection: MS (ESI+) m/z 276.2 [M+H]+.

Why this matters: Standard C18 columns may cause irreversible retention of the C12 tail.

Mixed-mode columns ensure peak symmetry.

Part 4: Visualization (Mechanism of Action)
The following diagram illustrates the hypothesized "Bioactivation" pathway, distinguishing

between the stable amide form and the reactive metabolite.
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Figure 1: Hypothesized bioactivation pathway. The parent amide is relatively inert until

hydrolyzed by intracellular amidases, releasing a reactive nitrogen mustard-like fragment.

Part 5: Data Presentation & Troubleshooting
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Expected Results Summary
Assay Expected Outcome Interpretation

Buffer Stability >95% remaining at 24h
Amide bond is chemically

stable at neutral pH.

Plasma Stability 50-80% remaining at 1h
Susceptible to plasma

esterases/amidases.

GSH Reactivity Negative (Parent)
The chlorine is not a direct

alkylator in amide form.

Cytotoxicity IC50 ~10-50 µM

Moderate toxicity driven by

lipid disruption or slow

hydrolysis.

Troubleshooting Guide
Issue: High variability in IC50 values.

Cause: Compound sticking to pipette tips or plate walls.

Fix: Pre-wet tips with solvent-containing buffer; use glass-coated plates if possible.

Issue: Precipitation in cell media.

Cause: Concentration > Solubility limit (likely >50 µM).

Fix: Check media for turbidity before adding to cells. Keep DMSO constant at 0.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12651413?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

